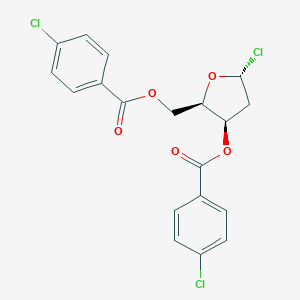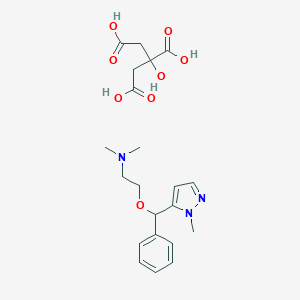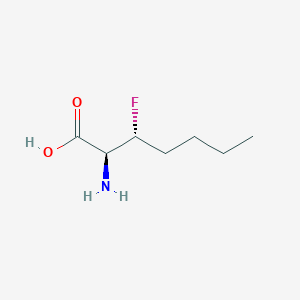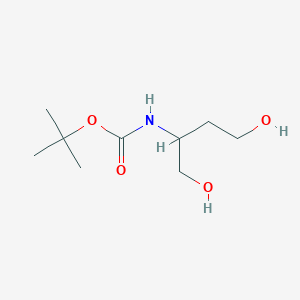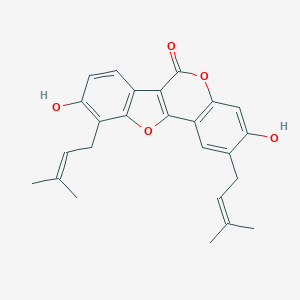
Sigmoidin K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sigmoidin K is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields. It is a natural product that was first isolated from the roots of the plant, Sigmoidinella californica. In recent years, Sigmoidin K has been synthesized in the laboratory, making it more accessible for research purposes.
Wirkmechanismus
The mechanism of action of Sigmoidin K is not fully understood. However, it is believed to interact with ion channels and modulate their activity. This leads to changes in cellular signaling, which can result in various physiological effects.
Biochemische Und Physiologische Effekte
Sigmoidin K has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce cell death. In neurons, it has been found to modulate the activity of ion channels, leading to changes in cellular signaling. In immune cells, it has been shown to modulate the immune response, leading to changes in cytokine production and cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
Sigmoidin K has several advantages for lab experiments. It is a natural product that can be synthesized in the laboratory, making it more accessible for research purposes. It has also been shown to have potential applications in various research fields, making it a versatile compound for scientific investigation. However, there are also limitations to using Sigmoidin K in lab experiments. Its complex synthesis method requires expertise in organic chemistry, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
For Sigmoidin K research include investigating its mechanism of action, exploring its potential applications in other research fields, and optimizing its synthesis method.
Wissenschaftliche Forschungsanwendungen
Sigmoidin K has been found to have potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, Sigmoidin K has been shown to inhibit the growth of cancer cells and induce cell death. In neuroscience, Sigmoidin K has been found to modulate the activity of ion channels, which are important for neuronal signaling. In immunology, Sigmoidin K has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
158020-56-5 |
|---|---|
Produktname |
Sigmoidin K |
Molekularformel |
C25H24O5 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
3,9-dihydroxy-2,10-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C25H24O5/c1-13(2)5-7-15-11-18-21(12-20(15)27)29-25(28)22-17-9-10-19(26)16(8-6-14(3)4)23(17)30-24(18)22/h5-6,9-12,26-27H,7-8H2,1-4H3 |
InChI-Schlüssel |
VKQDWKDFIFTOSW-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
Kanonische SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
Andere CAS-Nummern |
158020-56-5 |
Synonyme |
sigmoidin K |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




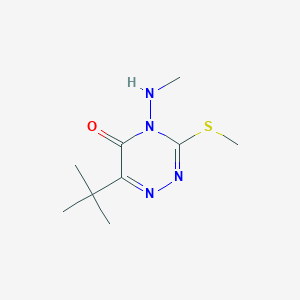
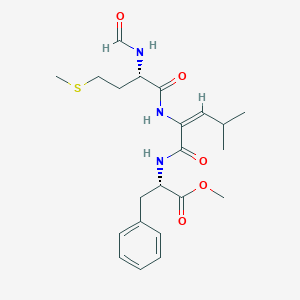
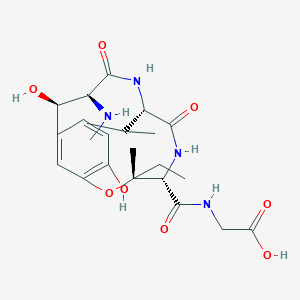
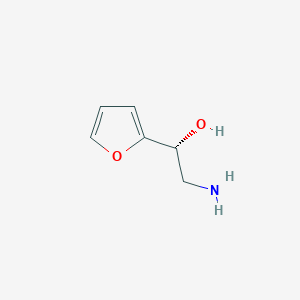
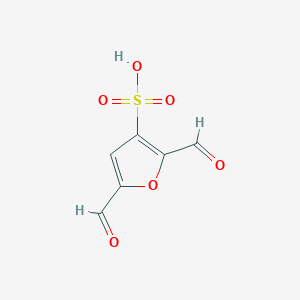
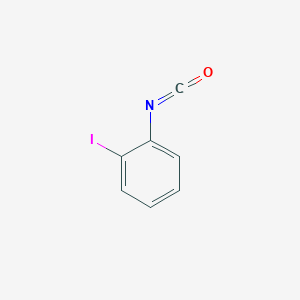
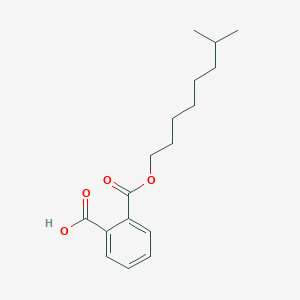
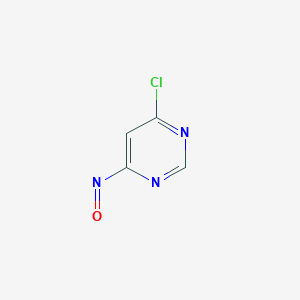
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
